molecular formula C18H19N5O2 B6044933 N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide

Número de catálogo B6044933
Peso molecular: 337.4 g/mol
Clave InChI: TVCLAVSBBQRSMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) that has been extensively studied in both basic and clinical research. MEK is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. PD0325901 is a potent and selective inhibitor of MEK1 and MEK2, and has been shown to have antitumor activity in preclinical studies.

Mecanismo De Acción

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide inhibits MEK1 and MEK2, which are upstream regulators of the MAPK signaling pathway. This pathway is activated by various growth factors and cytokines, and plays a critical role in cell proliferation, differentiation, and survival. Inhibition of MEK1/2 by N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide leads to downstream inhibition of extracellular signal-regulated kinase (ERK), which is a key mediator of the MAPK pathway.
Biochemical and physiological effects:
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide inhibits cell proliferation and induces apoptosis (programmed cell death). N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response to cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of MEK1/2, which allows for specific targeting of the MAPK pathway. N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has also been shown to have low toxicity in preclinical studies, making it a relatively safe compound for use in animal models.
One limitation of N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research on N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide. One area of interest is the identification of biomarkers that can predict response to N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide treatment in cancer patients. Another area of interest is the development of combination therapies that can enhance the antitumor activity of N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide.
Other potential future directions include the investigation of N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide in other disease contexts, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new MEK inhibitors with improved pharmacokinetic properties and reduced off-target effects may provide new opportunities for therapeutic intervention.

Métodos De Síntesis

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide can be synthesized using a multi-step process that involves the coupling of 4-amino-3-nitrobenzoic acid with 2-furoyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then coupled with 6-(dimethylamino)-2-methyl-4-pyrimidinylamine to form the final product.

Aplicaciones Científicas De Investigación

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been extensively studied in both basic and clinical research. In preclinical studies, N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been shown to have antitumor activity in a variety of cancer cell lines, including melanoma, colon, lung, breast, and pancreatic cancer. N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
In clinical trials, N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been evaluated as a single agent or in combination with other anticancer agents in patients with advanced solid tumors, including melanoma, breast cancer, and non-small cell lung cancer. While some studies have shown promising results, others have been less successful, highlighting the need for further research to identify the optimal patient population and treatment regimen for N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide.

Propiedades

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-19-16(11-17(20-12)23(2)3)21-13-6-8-14(9-7-13)22-18(24)15-5-4-10-25-15/h4-11H,1-3H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCLAVSBBQRSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.